2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
Description
The compound 2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine features a benzimidazole core substituted at position 1 with a 2-(pyridin-2-yl)ethyl group and at position 2 with an ethylamine chain. Its molecular formula is C₁₆H₁₇N₅, with a molecular weight of 279.35 g/mol (inferred from structural analogs in –13).
Properties
CAS No. |
1410704-63-0 |
|---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-[1-(2-pyridin-2-ylethyl)benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C16H18N4/c17-10-8-16-19-14-6-1-2-7-15(14)20(16)12-9-13-5-3-4-11-18-13/h1-7,11H,8-10,12,17H2 |
InChI Key |
SLHSVHVFDKDHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC3=CC=CC=N3)CCN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including anti-inflammatory, anticancer, or neuroprotective activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Benzimidazole vs. Benzothiazole
- 2-(1,3-Benzothiazol-2-yl)ethan-1-amine ():
- Molecular Formula : C₉H₁₀N₂S
- Key Differences : Replaces benzimidazole’s N–H group with sulfur, increasing lipophilicity (logP ≈ 2.1 vs. ~1.8 for benzimidazole derivatives) and altering electron distribution.
- Implications : Benzothiazoles are often used in antimicrobial agents, whereas benzimidazoles are prevalent in antiviral and kinase inhibitor scaffolds .
Benzimidazole vs. Imidazo[1,2-a]pyridine
- 2-(Imidazo[1,2-a]pyridin-2-yl)ethylamine ():
- Molecular Formula : C₉H₁₁N₃
- Key Differences : The fused imidazo-pyridine system lacks the benzimidazole’s fused benzene ring, reducing aromaticity but enhancing metabolic stability.
- Implications : Imidazo[1,2-a]pyridines are common in CNS-targeting drugs due to improved blood-brain barrier penetration .
Linker and Substituent Variations
Ethyl vs. Methyl Linkers
- 2-{1-[(Pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine (): Molecular Formula: C₁₅H₁₆N₄ Key Differences: A methyl linker (vs. Implications: Shorter linkers may enhance rigidity, favoring interactions with flat binding pockets .
Ethynyl vs. Ethyl Linkers
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | C₁₆H₁₇N₅ | 279.35 | Benzimidazole, ethyl linker, pyridine |
| 2-(1,3-Benzothiazol-2-yl)ethan-1-amine | C₉H₁₀N₂S | 178.26 | Benzothiazole core, sulfur atom |
| 1-[(6-Methoxypyridin-3-yl)methyl]-1H-benzodiazol-2-amine | C₁₄H₁₄N₄O | 254.29 | Methoxy-pyridine, methyl linker |
| 2-{1-Phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-benzodiazol-2-yl}ethan-1-amine | C₂₂H₁₈N₄ | 338.41 | Ethynyl linker, phenyl substitution |
Biological Activity
The compound 2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine , with the molecular formula , is a member of the benzodiazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound through various studies and data.
Biological Activity Overview
The biological activity of 2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine can be categorized into several key areas:
2. Neuroprotective Effects
Compounds similar to this benzodiazole derivative have been studied for their neuroprotective effects. They may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
3. Antimicrobial Properties
Some benzodiazole derivatives have demonstrated antimicrobial activity against various pathogens. The potential of this specific compound in combating bacterial or fungal infections remains an area for future research.
Predicted Collision Cross Section
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 267.16042 | 162.1 |
| [M+Na]+ | 289.14236 | 177.0 |
| [M+NH4]+ | 284.18696 | 170.3 |
| [M+K]+ | 305.11630 | 170.2 |
| [M-H]- | 265.14586 | 166.2 |
Case Study 1: Anticancer Activity
A study published in Drug Target Insights explored a series of benzodiazole derivatives and their effects on cancer cell lines. The results indicated that certain substitutions on the benzodiazole ring significantly enhanced cytotoxicity against breast cancer cells, suggesting that similar modifications could be explored for our compound .
Case Study 2: Neuroprotective Potential
Research highlighted in various pharmacological journals indicates that compounds with a pyridine ring can modulate neurotransmitter release and exhibit neuroprotective effects in models of Alzheimer's disease. This opens avenues for exploring the neuroprotective potential of our compound through similar mechanisms .
Research Findings
Despite limited direct literature on 2-{1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine , related compounds have shown promising results in various biological assays:
- In vitro studies suggest potential anticancer properties due to apoptosis induction mechanisms.
- Neuroprotective studies indicate possible interactions with cholinergic systems, which could be beneficial in treating neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
